molecular formula C11H12O2 B1323625 3-(3-Acetoxyphenyl)-1-propene CAS No. 549532-78-7

3-(3-Acetoxyphenyl)-1-propene

Cat. No.: B1323625
CAS No.: 549532-78-7
M. Wt: 176.21 g/mol
InChI Key: LZUKVZLCJVDGHV-UHFFFAOYSA-N
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Description

3-(3-Acetoxyphenyl)-1-propene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the acetylation of 3-hydroxyphenylpropene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon may be used to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the acetoxy group.

Major Products Formed

    Oxidation: Formation of 3-(3-acetoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-acetoxyphenyl)propane.

    Substitution: Formation of 3-(3-hydroxyphenyl)-1-propene or other substituted derivatives.

Scientific Research Applications

3-(3-Acetoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Acetoxyphenyl)-1-propene involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The phenylpropene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxyphenyl)-1-propene: Similar structure but with a hydroxyl group instead of an acetoxy group.

    3-(3-Methoxyphenyl)-1-propene: Contains a methoxy group on the phenyl ring.

    3-(3-Bromophenyl)-1-propene: Features a bromine atom on the phenyl ring.

Uniqueness

3-(3-Acetoxyphenyl)-1-propene is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group can be easily modified, making the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3-prop-2-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-5-10-6-4-7-11(8-10)13-9(2)12/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUKVZLCJVDGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641193
Record name 3-(Prop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549532-78-7
Record name 3-(Prop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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